molecular formula C13H11BrFNO3 B8457278 Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B8457278
M. Wt: 328.13 g/mol
InChI Key: JWOQTZFUFKTZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of ethoxycarbonyl, methyl, fluoro, and bromo substituents, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide intermediate reacts with an alkyne to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: These substituents can influence the compound’s electronic properties, making it suitable for specific chemical reactions and biological interactions .

Properties

Molecular Formula

C13H11BrFNO3

Molecular Weight

328.13 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H11BrFNO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3

InChI Key

JWOQTZFUFKTZRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)Br)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a fashion similar to that described for preparation 15, 2-fluoro-4-bromo-benzoyl chloride oxime (2.00 g, 7.92 mmol), ethyl-2-butynoate (1.33 g, 11.9 mmol), triethylamine (2.2 ml, 15.8 mmol) in diethyl ether (10 ml), and diethyl ether (20 ml) gave 4-ethoxycarbonyl-5-methyl-3-(2-fluoro-4-bromophenyl)isoxazole (2.16 g, 83%) after column chromatography (silica gel, hexanes/diethyl ether gradient). 1H NMR (400 MHz, CDCl3) δ 7.36-7.29 (m, 3H), 4.16 (q, 2H, J=6.8 Hz), 2.70 (s, 3H), 1.15 (t, 3H, J=6.9 Hz)ppm.
[Compound]
Name
hexanes diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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